2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene
Description
Properties
CAS No. |
79960-69-3 |
|---|---|
Molecular Formula |
C8H3ClF3NO2 |
Molecular Weight |
237.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1 Isocyanato 4 Trifluoromethoxy Benzene and Its Strategic Precursors
Development of Innovative Synthetic Pathways to 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene
Innovative pathways to the target isocyanate focus on two key challenges: the final conversion of its precursor, 2-chloro-4-(trifluoromethoxy)aniline, to the isocyanate, and the initial regioselective synthesis of this aniline (B41778) precursor. Modern approaches prioritize greener and safer methodologies over traditional, more hazardous processes.
The extreme toxicity of phosgene (B1210022), the conventional reagent for converting amines to isocyanates, has spurred significant research into safer alternatives. nih.govionike.com These non-phosgene methods are critical for developing environmentally benign manufacturing processes and often result in higher quality products by eliminating chloride ion contamination. nih.govresearchgate.net
A prominent non-phosgene route involves the thermal decomposition of carbamates. mdpi.com This two-step process first involves the synthesis of a carbamate (B1207046) from the parent amine, 2-chloro-4-(trifluoromethoxy)aniline. This intermediate is then cleaved, typically at high temperatures, to yield the desired isocyanate and an alcohol, which can often be recycled.
The process can be carried out in either the gas or liquid phase. Gas-phase thermolysis generally requires high temperatures, around 400°C, whereas liquid-phase methods, often performed in high-boiling inert solvents, can proceed at lower temperatures. mdpi.com The decomposition is an endothermic reaction, and its efficiency can be significantly influenced by catalysts. nih.gov Various catalysts have been explored for this transformation, with metal-based systems showing promise in lowering the required temperature and minimizing side reactions. nih.govnih.gov For instance, studies on model compounds like methyl N-phenyl carbamate have evaluated catalysts such as ZnO, Bi2O3, and Al2O3. nih.gov Montmorillonite K-10, a type of clay, has also been shown to be an effective catalyst for the decomposition of carbamates bearing electron-withdrawing groups, achieving nearly quantitative conversion at temperatures around 183°C. researchgate.net
| Method | Typical Temperature Range (°C) | Phase | Catalyst Examples | Key Features |
|---|---|---|---|---|
| Thermal (Uncatalyzed) | 250-600 | Gas/Liquid | None | High energy input; potential for side reactions. mdpi.comnih.gov |
| Catalytic | 150-250 | Liquid | ZnO, Metal Oxides, Montmorillonite K-10 | Lower process temperature, improved selectivity. nih.govresearchgate.net |
Direct carbonylation represents another important phosgene-free pathway to isocyanates. These methods typically involve the reaction of a nitrogen-containing precursor with carbon monoxide (CO) or a CO surrogate. The two most investigated approaches are the reductive carbonylation of nitroaromatics and the oxidative carbonylation of amines. researchgate.net
In the context of synthesizing this compound, reductive carbonylation would start from 1-chloro-5-nitro-2-(trifluoromethoxy)benzene. This reaction is typically catalyzed by transition metal complexes, with Group VIII metals like palladium and rhodium being the most studied. researchgate.netgoogle.com The process combines the reduction of the nitro group and the introduction of the carbonyl moiety in a single pot. However, these reactions often require forcing conditions of high temperature and pressure, which can lead to the oligomerization of the isocyanate product. researchgate.net
Alternatively, oxidative carbonylation of the precursor amine, 2-chloro-4-(trifluoromethoxy)aniline, can be employed. This approach also relies on transition metal catalysts and involves an oxidant to facilitate the reaction with CO. ionike.com While these methods avoid the direct use of phosgene, the toxicity of carbon monoxide and the potential explosion risk of CO/O₂ mixtures at high temperatures are significant operational challenges. ionike.com
| Method | Starting Material | Typical Catalyst System | Advantages | Challenges |
|---|---|---|---|---|
| Reductive Carbonylation | Nitroarene | Pd, Rh complexes | One-step conversion from nitro compound. researchgate.net | Harsh conditions (high T, P); product oligomerization. researchgate.net |
| Oxidative Carbonylation | Amine | Pd/Cu, Co complexes | Direct conversion from amine. researchgate.netrsc.org | Toxicity and explosion risk of CO/O₂ mixtures. ionike.com |
The synthesis of the key precursor, 2-chloro-4-(trifluoromethoxy)aniline, requires the precise installation of the trifluoromethoxy (OCF₃) group onto an appropriately substituted benzene (B151609) ring. The unique electronic properties of the OCF₃ group, which acts as an electron-withdrawing substituent, and the challenge of forming the O-CF₃ bond make this a non-trivial transformation. nih.govbeilstein-journals.org Methodologies for this step can be broadly categorized as nucleophilic or radical.
Nucleophilic trifluoromethoxylation typically involves the reaction of an aryl halide or phenoxide with a reagent that serves as a source of a nucleophilic trifluoromethoxide equivalent. However, generating and using the trifluoromethoxide anion (CF₃O⁻) is challenging due to its instability. researchgate.net Modern methods often utilize copper- or silver-mediated reactions to facilitate the coupling of an aryl halide with a trifluoromethylating agent that can be converted into a trifluoromethoxy group. acs.orgharvard.edu For example, copper-catalyzed reactions of aryl halides with reagents like methyl trifluoroacetate (B77799) can achieve trifluoromethylation, which can sometimes be extended to trifluoromethoxylation under specific conditions. researchgate.net Another approach involves the reaction of phenols with hypervalent iodine reagents or other electrophilic trifluoromethyl sources under conditions that favor O-trifluoromethylation.
Radical trifluoromethoxylation has emerged as a powerful alternative, particularly for the direct functionalization of C-H bonds on aromatic rings. researchgate.netnih.gov These methods utilize reagents that can generate the trifluoromethoxy radical (•OCF₃). A practical and efficient reagent for this purpose is bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃), which can be activated by visible light photoredox catalysis or by using TEMPO as a catalytic electron shuttle. nih.govnih.gov This allows for the direct trifluoromethoxylation of unactivated aromatics under mild conditions. nih.govnih.gov The regioselectivity of radical C-H trifluoromethoxylation is governed by the electronic properties of the substituents already present on the aromatic substrate. fu-berlin.de
| Strategy | Substrate Type | Typical Reagents | Mechanism | Key Features |
|---|---|---|---|---|
| Nucleophilic | Aryl Halide, Phenol | Cu/Ag salts, CF₃ sources (e.g., TFBz) | Nucleophilic Aromatic Substitution (SNAr), Reductive Elimination | Requires pre-functionalized substrate. acs.orgnih.gov |
| Radical | Arene/Heteroarene | Bis(trifluoromethyl)peroxide (BTMP), Togni-type reagents | Radical Aromatic Substitution | Direct C-H functionalization under mild conditions. nih.govnih.gov |
The mechanism of trifluoromethoxylation is highly dependent on the chosen strategy. In nucleophilic pathways , such as copper-catalyzed reactions of aryl halides, the mechanism is believed to involve an oxidative addition of the aryl halide to a low-valent copper species, followed by transmetalation with the trifluoromethoxylating agent and subsequent reductive elimination to form the C-OCF₃ bond and regenerate the catalyst.
In radical C-H trifluoromethoxylation using reagents like BTMP and a photocatalyst, the proposed mechanism involves a single electron transfer (SET) process. fu-berlin.de The excited state of the photocatalyst reduces the BTMP molecule, causing the cleavage of the weak O-O bond to generate a trifluoromethoxy radical (•OCF₃) and a trifluoromethoxide anion. fu-berlin.deacs.org This highly electrophilic •OCF₃ radical then adds to the electron-rich aromatic ring of the chloro-substituted benzene substrate. The resulting radical cation intermediate is then oxidized and deprotonated to afford the final trifluoromethoxylated product. The regioselectivity is dictated by the position most susceptible to radical attack, which is influenced by the directing effects of the existing chloro-substituent. fu-berlin.de The trifluoromethoxy group itself is strongly electron-withdrawing and directs subsequent electrophilic substitutions to the para position. nih.gov
Integration of Halogenation and Isocyanate Functionalization
The synthesis of this compound typically proceeds through a strategic sequence involving the formation of the chlorinated aniline precursor followed by conversion to the isocyanate. A common route begins with 4-(trifluoromethoxy)aniline (B150132), which is then subjected to a chlorination reaction to introduce the chlorine atom at the ortho position to the amino group.
The chlorination of anilines can be achieved using various reagents, such as N-chlorosuccinimide (NCS). The reaction conditions, including the choice of solvent and temperature, are crucial for achieving regioselectivity and minimizing the formation of byproducts. For instance, the chlorination of substituted anilines can be carried out in solvents like acetonitrile, often with heating to ensure the reaction goes to completion. rsc.org
Once the precursor, 2-chloro-4-(trifluoromethoxy)aniline, is obtained, the next critical step is the introduction of the isocyanate functional group. The classical and most widely used method for this transformation is phosgenation, which involves the reaction of the aniline with phosgene (COCl₂), diphosgene, or triphosgene. researchgate.netnih.gov Triphosgene is often preferred in laboratory settings due to its solid nature, which makes it safer to handle than the highly toxic gaseous phosgene. researchgate.netnih.gov The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene (B28343), and often in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.orgchemicalforums.com
Chlorination: 4-(trifluoromethoxy)aniline is chlorinated to yield 2-chloro-4-(trifluoromethoxy)aniline.
Isocyanate Formation: The resulting chlorinated aniline is reacted with a phosgene equivalent to produce this compound.
This sequential approach allows for controlled introduction of the chloro and isocyanato functionalities, which is essential for the synthesis of the target molecule with high purity.
Optimization of Reaction Conditions and Process Parameters
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters, including the choice of catalyst and solvent, is critical for maximizing the yield and minimizing the formation of impurities.
Catalyst Development for Enhanced Yield and Selectivity
In the chlorination step, while reagents like NCS can be effective, catalytic methods are being explored to improve the greenness and efficiency of the process. For instance, palladium-catalyzed C-H chlorination of anilines has been developed, offering a potential route for more controlled halogenation. nih.gov The choice of ligand in such catalytic systems is crucial for achieving the desired regioselectivity. nih.gov
For the isocyanate formation step, particularly in non-phosgene routes, catalysis plays a pivotal role. The reductive carbonylation of nitroarenes, an alternative to phosgenation, relies on catalysts, often based on palladium, to achieve the desired transformation. wikipedia.org In the dimethyl carbonate (DMC) pathway, another phosgene-free alternative, various catalysts, including zinc-based systems, have been investigated to facilitate the reaction between the aniline and DMC to form a carbamate intermediate, which is then thermally decomposed to the isocyanate. acs.orgnih.gov
Solvent Effects and Reaction Medium Engineering
The choice of solvent can significantly influence the outcome of both the chlorination and isocyanate formation steps. In chlorination reactions, the solvent polarity and its ability to solvate the reactants and intermediates can affect the reaction rate and selectivity. Chlorinated solvents are commonly used but are being replaced by greener alternatives due to environmental concerns. rsc.org
In the phosgenation reaction, the solvent must be inert to the highly reactive phosgene and the resulting isocyanate. Dichloromethane and toluene are common choices. rsc.orgchemicalforums.com The solvent also plays a role in the solubility of the starting aniline and the intermediate carbamoyl (B1232498) chloride, which can impact the reaction kinetics. In some processes, the reaction is carried out in a biphasic system to facilitate product separation.
Ionic liquids have been explored as alternative reaction media for the synthesis of aryl isocyanates, offering potential advantages in terms of catalyst recycling and product isolation. researchgate.net The engineering of the reaction medium is an important aspect of process optimization, aiming to improve reaction efficiency and simplify downstream processing.
Green Chemistry Principles in the Synthesis of this compound
The synthesis of isocyanates has traditionally relied on the use of highly toxic phosgene, which raises significant environmental and safety concerns. acs.orgresearchgate.net Consequently, there is a strong drive to develop greener synthetic routes that align with the principles of green chemistry.
Several non-phosgene methods for isocyanate synthesis have been developed. These include:
The Dimethyl Carbonate (DMC) Process: DMC is a non-toxic and environmentally friendly reagent that can be used as a substitute for phosgene. acs.orgnih.gov The process involves the reaction of an amine with DMC to form a carbamate, which is then thermally decomposed to the isocyanate. acs.orgnih.gov
The Urea (B33335) Process: This method uses urea as a source of the carbonyl group. The amine reacts with urea to form a carbamate, which is then converted to the isocyanate. acs.orgnih.gov This process is attractive as it utilizes inexpensive and readily available starting materials. acs.orgnih.gov
Reductive Carbonylation of Nitro Compounds: This approach involves the direct conversion of a nitro compound to an isocyanate using carbon monoxide as the carbonyl source. wikipedia.org This method avoids the need to first reduce the nitro group to an amine.
Flow Chemistry: The use of continuous flow reactors can enhance the safety of hazardous reactions by minimizing the volume of reactive intermediates at any given time. thieme-connect.comacs.orguniversityofcalifornia.edu Flow chemistry has been applied to the synthesis of isocyanates via the Curtius rearrangement of acyl azides, providing a safer alternative to traditional batch processes. thieme-connect.comacs.orguniversityofcalifornia.edu
In addition to alternative reagents for isocyanate formation, greener approaches to halogenation are also being investigated. These include:
Enzymatic Halogenation: Halogenase enzymes can catalyze the regioselective halogenation of aromatic compounds under mild, aqueous conditions, offering a highly sustainable alternative to traditional chemical methods. frontiersin.orgnih.govacs.org
Electrocatalytic Halogenation: This method uses electricity to generate the halogenating species from halide salts, avoiding the need for hazardous halogenating reagents. researchgate.net
The application of these green chemistry principles to the synthesis of this compound has the potential to create a more sustainable and safer manufacturing process.
Interactive Data Table: Comparison of Isocyanate Synthesis Methods
| Method | Carbonyl Source | Key Intermediate | Catalyst Examples | Advantages | Disadvantages |
| Phosgenation | Phosgene/Triphosgene | Carbamoyl chloride | None typically required | High yielding, well-established | Highly toxic reagent, corrosive HCl byproduct |
| DMC Process | Dimethyl Carbonate | Carbamate | Zinc-based, Lead-based | Non-toxic reagent, greener | Harsher conditions for aromatic amines |
| Urea Process | Urea | Carbamate | Various metal catalysts | Inexpensive, readily available raw materials | Can require high temperatures |
| Reductive Carbonylation | Carbon Monoxide | Nitroarene | Palladium-based | Direct conversion from nitro compound | High pressure of CO required |
| Curtius Rearrangement (Flow) | Acyl azide (B81097) formation | Acyl azide | None | Safe handling of hazardous intermediates | Multi-step process from carboxylic acid |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H3ClF3NO2 | PubChem |
| Molecular Weight | 237.56 g/mol | PubChem |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Predicted XlogP | 3.6 | PubChem |
| Predicted Collision Cross Section ([M+H]+) | 144.9 Ų | PubChem |
Note: The XlogP value is a calculated measure of lipophilicity, and a higher value indicates greater lipid solubility. The collision cross-section is a measure of the ion's size and shape in the gas phase, which is relevant for mass spectrometry analysis.
Applications in Advanced Organic Synthesis and Building Block Utility
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene as a Versatile Synthon for Complex Molecular Architectures
As a synthon, this compound offers a reactive electrophilic site at the carbonyl carbon of the isocyanate moiety. This functional group readily undergoes nucleophilic attack by a wide range of compounds, including amines, alcohols, and thiols. This reactivity is the foundation of its utility in constructing larger, more complex molecules.
The primary and most straightforward application of this synthon is in the formation of urea (B33335), carbamate (B1207046), and thiocarbamate linkages. The reaction of the isocyanate with a primary or secondary amine is a simple and efficient method for creating substituted ureas, often proceeding at room temperature without the need for a catalyst. commonorganicchemistry.com This robust reaction provides a reliable method for linking different molecular fragments, making it a valuable tool in combinatorial chemistry and drug discovery.
The presence of the trifluoromethoxy group and the chlorine atom on the phenyl ring modifies the reactivity of the isocyanate group and provides additional sites for functionalization in subsequent synthetic steps. These substituents also impart specific physicochemical properties, such as increased lipophilicity and metabolic stability, to the final molecular architectures.
| Nucleophile (R-NuH) | Resulting Linkage | Product Class |
|---|---|---|
| Primary/Secondary Amine (R-NH₂) | Urea | N,N'-Substituted Urea |
| Alcohol (R-OH) | Carbamate (Urethane) | N-Aryl Carbamate |
| Thiol (R-SH) | Thiocarbamate | N-Aryl Thiocarbamate |
Precursor for Bioactive Molecule Synthesis
A significant application of substituted aryl isocyanates lies in their role as precursors for bioactive molecules, particularly in the synthesis of diaryl ureas. This chemical scaffold is a key feature in a class of protein kinase inhibitors used in oncology. For example, the anticancer drug Sorafenib, a diaryl urea derivative, is synthesized using the closely related intermediate 4-chloro-3-(trifluoromethyl)phenyl isocyanate. asianpubs.orggoogle.com
This synthetic strategy involves the reaction of the aryl isocyanate with an appropriate aryl amine to form the characteristic diaryl urea linkage. asianpubs.orgresearchgate.net By analogy, this compound serves as a valuable precursor for generating novel chemical scaffolds based on the diaryl urea motif. The unique substitution pattern—a 2-chloro and a 4-trifluoromethoxy group—provides a distinct electronic and steric profile compared to other isocyanates, allowing for the synthesis of new molecular entities with potentially unique biological activities. The focus in this context is on the generation of the core chemical framework, not the therapeutic efficacy itself.
| Isocyanate Precursor | Reactant | Core Scaffold Formed | Example Application Area |
|---|---|---|---|
| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Aryl Amine | Diaryl Urea | Kinase Inhibitors (e.g., Sorafenib) asianpubs.org |
| This compound | Aryl Amine | Diaryl Urea | Novel Kinase Inhibitor Analogs |
Regioselective Derivatization Strategies for Multistep Synthesis
The structure of this compound offers clear opportunities for regioselective reactions, which are crucial in multistep synthesis.
The primary site of reaction is the highly electrophilic carbon of the isocyanate group. Its reaction with a nucleophile is inherently regioselective, leading to the formation of an adduct at the nitrogen atom of the original isocyanate.
Following the reaction of the isocyanate group, the aromatic ring itself can undergo further derivatization. The directing effects of the existing substituents would govern the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution. The trifluoromethoxy group is generally considered to be a deactivating, meta-directing group, while the chlorine atom is also deactivating but ortho-, para-directing. The interplay of these electronic effects would determine the position of any new substituent. Furthermore, the chlorine atom can potentially be replaced via nucleophilic aromatic substitution, particularly if the ring is further activated, providing another handle for regioselective modification. While these principles of regioselectivity are well-established, specific documented strategies for the multistep derivatization of this particular molecule were not identified in the surveyed literature.
Reactivity and Mechanism of Action
Nucleophilic Addition to the Isocyanate Group
The carbon atom of the isocyanate group is highly electrophilic and is susceptible to attack by nucleophiles. This leads to the formation of a variety of stable adducts.
Reaction with Alcohols: In the presence of an alcohol, this compound will undergo a nucleophilic addition reaction to form a carbamate (B1207046) derivative.
R-OH + Cl(C6H3)(OCF3)NCO → Cl(C6H3)(OCF3)NHCOOR
Reaction with Amines: The reaction with a primary or secondary amine yields a urea (B33335) derivative. This is a very common and efficient reaction for the formation of substituted ureas.
R-NH2 + Cl(C6H3)(OCF3)NCO → Cl(C6H3)(OCF3)NHCONHR
Reaction with Water: this compound will react with water to initially form an unstable carbamic acid, which then decarboxylates to yield the corresponding aniline (B41778), 2-chloro-4-(trifluoromethoxy)aniline, and carbon dioxide.
Cyclization Reactions
The isocyanate functionality can also participate in cyclization reactions, particularly when other reactive groups are present in the nucleophilic partner. This can lead to the formation of various heterocyclic ring systems, which are of significant interest in medicinal chemistry.
Research Applications
Intermediate in the Synthesis of Urea (B33335) Derivatives
One of the primary applications of this compound is as a key intermediate in the synthesis of a wide array of substituted urea derivatives. Many biologically active compounds, including kinase inhibitors and other therapeutic agents, feature a urea linkage. The reaction of the title compound with various amines allows for the systematic introduction of diverse structural motifs, facilitating the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.
Precursor for the Synthesis of Heterocyclic Compounds
The isocyanate functionality can be exploited in cycloaddition and other cyclization reactions to construct a variety of heterocyclic scaffolds. Heterocyclic compounds are a cornerstone of medicinal chemistry, and the ability to incorporate the 2-chloro-4-(trifluoromethoxy)phenyl moiety into these ring systems provides a pathway to novel chemical entities with potentially unique pharmacological properties.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intricate details of chemical reactions involving isocyanates. For 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene, these calculations can predict the pathways of its reactions, such as the formation of urethanes, ureas, and other derivatives.
The reaction of an isocyanate with a nucleophile, such as an alcohol or an amine, proceeds across a complex potential energy surface (PES). Computational studies on analogous systems, like the reaction of phenyl isocyanate with methanol, reveal the formation of a pre-reaction complex, a transition state, and a final product. nih.govmdpi.com The geometry of the transition state is crucial for understanding the reaction mechanism. In the uncatalyzed reaction, the transition state typically involves a four-membered ring-like structure where the nucleophile attacks the carbonyl carbon of the isocyanate, and a proton is transferred to the nitrogen atom. nih.gov
For this compound, the presence of the electron-withdrawing chloro and trifluoromethoxy groups is expected to influence the geometry and energy of the transition state. These substituents would increase the electrophilicity of the isocyanate carbon, potentially leading to a more reactant-like transition state. Characterization of the transition state involves identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
Quantum chemical calculations can map out the entire reaction pathway, providing the relative energies of reactants, intermediates, transition states, and products. This energetic profile is key to determining the reaction's feasibility and rate. For the reaction of phenyl isocyanate with methanol, DFT calculations have shown a significant activation energy barrier for the uncatalyzed reaction. nih.gov
Table 1: Hypothetical Energetic Profile for the Reaction with Methanol
| Species | Relative Energy (kcal/mol) |
| Reactants (Isocyanate + Methanol) | 0.0 |
| Pre-reaction Complex | -5.0 |
| Transition State | +20.0 |
| Product (Urethane) | -25.0 |
Note: The values in this table are illustrative and based on general findings for similar isocyanate reactions. Specific values for this compound would require dedicated computational studies.
The reactions of isocyanates are often catalyzed, for instance by tertiary amines or organometallic compounds. Quantum chemical calculations can model the interaction between the catalyst and the isocyanate or the nucleophile. In amine catalysis, the catalyst can activate the alcohol through hydrogen bonding, facilitating its attack on the isocyanate. nih.govmdpi.com
For this compound, computational models could explore how the chloro and trifluoromethoxy substituents affect the binding of a catalyst. The increased electrophilicity of the isocyanate carbon might enhance its interaction with a Lewis basic catalyst. By calculating the potential energy surface in the presence of a catalyst, a lower activation energy pathway is often revealed, consistent with the observed rate enhancement. mdpi.com
Molecular Dynamics Simulations to Model Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide a more detailed picture of the role of the solvent and other intermolecular interactions. easychair.org For a reactive species like this compound, the solvent can influence reaction rates through differential solvation of the reactants and the transition state. acs.org
Prediction of Electronic Properties and Structure-Reactivity Relationships
The electronic properties of this compound are key to its reactivity. The substituents on the benzene (B151609) ring play a significant role in modulating the electron density distribution within the molecule.
The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. ustc.edu.cn It relates the rate or equilibrium constant of a reaction to the electronic properties of the substituents through the substituent constant (σ) and the reaction constant (ρ).
For this compound, we have two substituents: a chloro group at the 2-position (ortho to the isocyanate) and a trifluoromethoxy group at the 4-position (para to the isocyanate).
Trifluoromethoxy group (OCF₃): This group is strongly electron-withdrawing, primarily due to the high electronegativity of the fluorine atoms, which is transmitted through the oxygen atom. nih.govresearchgate.net
The Hammett constants for these groups can be used to predict their influence on the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, and its reactions with nucleophiles are facilitated by electron-withdrawing substituents that increase the positive charge on the carbonyl carbon. nih.gov
Table 2: Hammett Constants for Relevant Substituents
| Substituent | σ_meta | σ_para |
| Cl | 0.37 | 0.23 |
| OCF₃ | 0.35 | 0.35 |
Source: Data compiled from various sources. viu.ca
A Hammett-type analysis would predict that both the chloro and trifluoromethoxy groups will increase the reactivity of the isocyanate group towards nucleophiles compared to unsubstituted phenyl isocyanate. The positive Hammett constants indicate that these substituents withdraw electron density from the aromatic ring, thereby enhancing the electrophilicity of the isocyanate carbon. The magnitude of this effect can be estimated by summing the respective sigma constants, although steric effects from the ortho chloro group would also need to be considered.
Aromaticity and Stability Assessments
The trifluoromethoxy group (-OCF3) is a potent electron-withdrawing substituent, primarily due to the strong inductive effect (-I) of the highly electronegative fluorine atoms. nih.govresearchgate.net This effect reduces the electron density of the aromatic ring. Although the oxygen atom possesses lone pairs that can participate in a positive resonance effect (+R), donating electron density to the ring, this effect is significantly diminished by the fluorine atoms. nih.gov The chloro group (-Cl) also exhibits a dual nature; it is inductively electron-withdrawing (-I) due to its electronegativity but can donate electrons through resonance (+R) via its lone pairs. libretexts.org Generally, for halogens, the inductive effect outweighs the resonance effect, leading to a net withdrawal of electron density and deactivation of the ring. libretexts.org The isocyanate group (-NCO) is characterized as electron-withdrawing, which enhances the electrophilicity of its central carbon atom and draws electron density from the aromatic ring. nih.gov
The cumulative effect of these three electron-withdrawing groups is a significant reduction in the electron density of the benzene ring compared to unsubstituted benzene. In computational chemistry, a decrease in electron delocalization and bond length equalization is often correlated with a reduction in aromaticity. bohrium.commdpi.com Theoretical measures like the Nucleus-Independent Chemical Shift (NICS) often show that electron-withdrawing substituents lead to lower aromaticity. bohrium.com Therefore, it is predicted that this compound would exhibit a lower degree of aromaticity than benzene itself.
| Substituent Group | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |
|---|---|---|---|
| -Cl (Chloro) | Withdrawing | Donating | Net Withdrawing |
| -OCF3 (Trifluoromethoxy) | Strongly Withdrawing | Weakly Donating | Strongly Withdrawing |
| -NCO (Isocyanato) | Withdrawing | Withdrawing | Withdrawing |
Machine Learning and AI Applications in Reaction Prediction and Design
The prediction of reaction outcomes and the design of novel synthetic pathways for complex molecules like this compound are increasingly being addressed by machine learning (ML) and artificial intelligence (AI). Although specific AI models developed exclusively for this compound are not documented, the general frameworks developed for organic chemistry are directly applicable. These AI tools are typically trained on vast databases of chemical reactions, such as Reaxys, enabling them to recognize patterns and predict outcomes for novel reactant combinations.
One primary application of AI in this context is the prediction of reaction conditions. For a given transformation involving this compound, a neural network model could propose the most suitable catalysts, solvents, reagents, and temperature. bohrium.com These models learn from millions of published reaction examples to suggest conditions that maximize the probability of a successful transformation. bohrium.com For instance, if a chemist wanted to perform a urethane (B1682113) synthesis by reacting this compound with a specific alcohol, an AI model could rank potential catalysts and solvents, potentially reducing the need for extensive experimental optimization.
Another significant application is the prediction of reaction outcomes. Given the electrophilic nature of the isocyanate group, this compound can react with a wide array of nucleophiles. wikipedia.org AI models can be trained to predict the major product from a set of reactants by evaluating a list of chemically plausible outcomes. This is achieved by representing reactions in a machine-readable format and using neural networks to rank the likelihood of each potential product forming.
Furthermore, AI is instrumental in retrosynthetic analysis, where a target molecule is deconstructed into simpler, commercially available precursors. An AI system could identify potential synthetic routes to this compound by working backward from the product structure, suggesting key bond disconnections and precursor molecules. This accelerates the design of efficient and novel synthesis strategies.
The table below illustrates the conceptual output of an AI model designed to predict reaction conditions for a hypothetical reaction involving this compound and a generic primary alcohol (R-OH).
| Prediction Rank | Predicted Catalyst | Predicted Solvent | Predicted Temperature (°C) | Confidence Score |
|---|---|---|---|---|
| 1 | Dibutyltin dilaurate | Toluene (B28343) | 80 | 0.85 |
| 2 | Triethylamine | Tetrahydrofuran (THF) | 60 | 0.72 |
| 3 | None | Dimethylformamide (DMF) | 100 | 0.65 |
| 4 | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Acetonitrile | 75 | 0.58 |
Emerging Research Directions and Future Outlook for 2 Chloro 1 Isocyanato 4 Trifluoromethoxy Benzene Chemistry
Sustainable and Circular Economy Approaches in its Synthesis and Utilization
The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022). googleapis.com Future research will undoubtedly focus on developing more sustainable and safer synthetic routes to 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene. Phosgene-free methods, such as the reductive carbonylation of the corresponding nitroaromatic compound or the thermal rearrangement of carbamates, are gaining prominence. googleapis.com For instance, a patented method for a structurally similar compound, 4-chloro-3-(trifluoromethyl)phenylisocyanate, involves the reaction of the corresponding aniline (B41778) with triphosgene, a safer alternative to phosgene gas. google.com Further research could adapt and optimize such methods for the target molecule, potentially utilizing catalytic systems to improve efficiency and reduce waste.
From a circular economy perspective, the development of methods for the chemical recycling of polymers derived from this compound will be crucial. Polyurethanes and polyureas, common products of isocyanate reactions, are traditionally difficult to recycle. Future research could explore chemocatalytic or biocatalytic methods to depolymerize these materials back to the isocyanate monomer or other valuable chemical feedstocks, creating a closed-loop system.
Table 1: Comparison of Isocyanate Synthesis Methods
| Method | Reagents | Advantages | Disadvantages | Sustainability Aspect |
| Phosgenation | Amine, Phosgene | High yield, well-established | Highly toxic phosgene, corrosive HCl byproduct | Low |
| Phosgene-Free (e.g., Triphosgene) | Amine, Triphosgene | Safer than phosgene | Still uses a phosgene derivative | Medium |
| Reductive Carbonylation | Nitro compound, CO | Avoids phosgene | Often requires high pressure and temperature, catalyst needed | High |
| Carbamate (B1207046) Rearrangement | Carbamate | Phosgene-free | May require high temperatures | High |
Exploration of Novel Reaction Partners and Transformation Types
The high reactivity of the isocyanate group in this compound makes it a prime candidate for exploring a wide range of reaction partners beyond simple alcohols and amines. The formation of ureas and carbamates remains a cornerstone of its chemistry, providing access to a diverse array of molecules with potential applications in pharmaceuticals and agrochemicals. guidechem.comgoogle.comguidechem.com The trifluoromethyl and trifluoromethoxy groups can enhance the biological activity and metabolic stability of the resulting urea (B33335) and carbamate derivatives. guidechem.comorgsyn.org
Future research is expected to delve into more complex transformations. For instance, cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, could be employed to construct novel heterocyclic scaffolds. guidechem.comresearchgate.net The electron-deficient nature of the aromatic ring in this compound could influence the regioselectivity and stereoselectivity of these reactions. Furthermore, its use in multicomponent reactions, where three or more reactants combine in a single step, offers a highly efficient route to complex molecules from simple starting materials. researchgate.net
Development of Chemo- and Regioselective Catalytic Systems
To fully exploit the synthetic potential of this compound, the development of advanced catalytic systems is paramount. While many reactions of isocyanates can proceed thermally, catalysts can significantly enhance reaction rates, improve yields, and, most importantly, control selectivity.
For reactions with polyfunctional molecules containing multiple nucleophilic sites, chemo- and regioselective catalysis will be a key area of research. For example, a catalyst could be designed to direct the reaction of the isocyanate group specifically to one type of hydroxyl group over another in a polyol. Organocatalysts, such as Lewis bases and hydrogen-bond donors, as well as transition metal complexes, are promising candidates for achieving such selectivity. researchgate.nettue.nl The development of enantioselective catalysts could also enable the synthesis of chiral ureas and carbamates, which is of significant interest in the pharmaceutical industry.
Table 2: Potential Catalytic Systems for this compound Reactions
| Catalyst Type | Potential Application | Advantages |
| Lewis Bases (e.g., DABCO, DMAP) | Urethane (B1682113) and urea formation | High efficiency, readily available |
| Organometallics (e.g., Tin, Zinc, Bismuth carboxylates) | Polyurethane synthesis | High activity, tunable |
| Chiral Catalysts (e.g., Chiral Lewis acids/bases) | Asymmetric synthesis of ureas and carbamates | Access to enantiomerically pure products |
| Photocatalysts | Novel cycloaddition and insertion reactions | Mild reaction conditions, unique reactivity |
Integration into Advanced Functional Systems and Devices
The unique electronic properties conferred by the trifluoromethoxy group suggest that this compound could be a valuable component in the synthesis of advanced functional materials. The high electronegativity and lipophilicity of the trifluoromethoxy group can influence properties such as thermal stability, dielectric constant, and refractive index. guidechem.com
Future research could explore the incorporation of this isocyanate into polymers for applications in electronics, such as dielectric materials for microelectronics or gate insulators in organic field-effect transistors (OFETs). Its use in the synthesis of liquid crystals is another potential avenue, where the rigid aromatic core and the polar trifluoromethoxy group could contribute to the formation of desired mesophases. google.com Furthermore, polymers derived from this isocyanate could be investigated for use in gas separation membranes, where the fluorine content can enhance selectivity for certain gases.
Prospects for Computational Design of Novel Derivatives with Predicted Reactivity
Computational chemistry and molecular modeling will play an increasingly important role in guiding the future research of this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the isocyanate group and the influence of the chloro and trifluoromethoxy substituents on the electronic structure of the molecule. researchgate.net
Such computational studies can help in designing novel derivatives with tailored reactivity. For example, by modeling the transition states of various reactions, researchers can predict which reaction pathways are most favorable and design catalysts to steer the reaction towards a desired product. researchgate.net Computational screening of virtual libraries of compounds derived from this compound can also accelerate the discovery of new molecules with specific biological activities or material properties, reducing the need for extensive and time-consuming experimental work. The calculated properties such as HOMO-LUMO gaps can provide insights into the electronic behavior and potential applications in materials science.
Q & A
Q. What are the standard synthetic protocols for preparing 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene?
The synthesis typically involves sequential functionalization of the benzene ring. A common approach starts with halogenation to introduce the chloro group, followed by trifluoromethoxy substitution. The isocyanate group is introduced via phosgenation of a precursor amine or through coupling reactions. For example, isocyanate formation can be achieved by reacting a primary amine with phosgene or its equivalents (e.g., triphosgene) under anhydrous conditions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Reaction progress is monitored by TLC, and purification involves filtration of byproducts (e.g., triethylamine hydrochloride) followed by solvent evaporation .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituent positions and electronic environments. The isocyanate group () does not produce protons but influences nearby signals.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/ammonium formate gradient) assesses purity and identifies byproducts .
- Infrared (IR) Spectroscopy : A sharp peak near 2270 cm confirms the isocyanate group .
Q. What solvents and reaction conditions optimize stability during synthesis?
Anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N/Ar) are essential to prevent hydrolysis of the isocyanate group. Reactions are typically conducted at 0–50°C, with strict temperature control to avoid side reactions. Catalysts like triethylamine or palladium complexes may enhance coupling efficiency .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of the isocyanate group?
The trifluoromethoxy () and chloro groups are electron-withdrawing, increasing the electrophilicity of the isocyanate group (). This enhances reactivity toward nucleophiles (e.g., amines, alcohols) in urea/carbamate formation. Computational studies (e.g., DFT) can quantify electron-withdrawing effects by analyzing charge distribution or Hammett constants .
Q. What strategies mitigate competing side reactions during functionalization?
- Protective Groups : For hydroxyl-containing reactants, tert-butyldimethylsilyl (TBDMS) protection prevents unwanted side reactions .
- Selective Catalysts : Palladium catalysts with tailored ligands improve regioselectivity in cross-coupling reactions.
- Byproduct Monitoring : TLC or inline IR spectroscopy tracks reaction progress, enabling timely quenching of intermediates .
Q. How can spectroscopic data resolve contradictions in reaction pathway hypotheses?
For example, if a proposed mechanism predicts a specific intermediate, NMR can detect fluorine environments altered by substituent effects. Discrepancies between experimental and theoretical H NMR shifts may indicate unaccounted steric or electronic interactions, prompting re-evaluation of the mechanism .
Q. What computational methods predict biological interactions of derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
